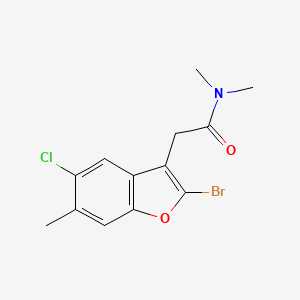
2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide is not fully understood, but it is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of various enzymes involved in cell growth and division, including DNA topoisomerase II and cyclin-dependent kinases.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cell viability. This compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines in vitro. However, the effects of this compound on normal cells and tissues are not well understood, and further research is needed to determine its potential toxicity.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide in lab experiments is its potential as a selective anticancer agent. This compound has been shown to have a higher cytotoxicity towards cancer cells compared to normal cells, making it a promising candidate for cancer therapy. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide. One potential direction is the development of new synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of its potential applications in other fields, such as materials science and environmental science. Additionally, further research is needed to determine the potential toxicity of this compound and its effects on normal cells and tissues.
Synthesis Methods
The synthesis of 2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide involves the reaction of 2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)acetic acid with N,N-dimethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white solid with a melting point of approximately 120-122°C.
Scientific Research Applications
2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, it has been studied as a precursor for the synthesis of organic semiconductors and liquid crystals. In environmental science, it has been investigated as a potential pollutant in water sources.
properties
IUPAC Name |
2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO2/c1-7-4-11-8(5-10(7)15)9(13(14)18-11)6-12(17)16(2)3/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTMXEJAJJFICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)Br)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chloro-6-methoxyphenol](/img/structure/B5318354.png)
![5-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5318367.png)
![N-methyl-N-[(5-{[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5318379.png)
![(3S*,4S*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinol](/img/structure/B5318386.png)
![4-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5318387.png)

![ethyl 1-[4-(4-cyanophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5318403.png)
![2-{2-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenoxy}-N-phenylacetamide](/img/structure/B5318409.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5318424.png)
![5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318444.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5318448.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5318456.png)

![2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5318474.png)